molecular formula C9H10N2O2 B082555 6-Nitro-1,2,3,4-tetrahydroquinoline CAS No. 14026-45-0

6-Nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B082555
CAS No.: 14026-45-0
M. Wt: 178.19 g/mol
InChI Key: ASVYHMUYLBMSKW-UHFFFAOYSA-N
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Description

6-Nitro-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C9H10N2O2 It is a derivative of tetrahydroquinoline, characterized by the presence of a nitro group at the 6-position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 6-Nitro-1,2,3,4-tetrahydroquinoline involves the direct nitration of tetrahydroquinoline. This process typically requires acidic conditions to facilitate the electrophilic aromatic substitution reaction. The nitration is highly regioselective, favoring the 6-position on the quinoline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of nitrating agents such as nitric acid in the presence of sulfuric acid to achieve the desired regioselectivity. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 6-Amino-1,2,3,4-tetrahydroquinoline.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the substituent introduced.

    Oxidation: Oxidized quinoline derivatives.

Scientific Research Applications

6-Nitro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific nitro substitution at the 6-position, which imparts distinct chemical reactivity and potential biological activity. This regioselectivity makes it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry .

Properties

IUPAC Name

6-nitro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)8-3-4-9-7(6-8)2-1-5-10-9/h3-4,6,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVYHMUYLBMSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)[N+](=O)[O-])NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427714
Record name 6-Nitro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14026-45-0
Record name 6-Nitro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitro-1,2,3,4-tetrahydroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient synthetic route to produce diversely substituted 6-Nitro-1,2,3,4-tetrahydroquinolines?

A1: A highly efficient method is the tandem reductive amination-SNAr reaction. This reaction utilizes readily available starting materials like 4-(2-fluoro-5-nitrophenyl)-2-butanone or 3-(2-fluoro-5-nitrophenyl)-propanal and various primary amines. [, ] These starting materials are reacted in the presence of sodium cyanoborohydride in methanol at room temperature. This methodology allows for the introduction of various substituents on the tetrahydroquinoline ring system through the choice of different amine reagents. [, ]

Q2: What is the advantage of using the tandem reductive amination-SNAr reaction over other synthetic methods?

A2: Traditional methods for synthesizing these compounds often involve multiple steps and harsh reaction conditions, leading to lower yields and increased difficulty in purification. [, ] The tandem reaction combines two steps into one pot, simplifying the process and generally providing good to excellent yields. [, ] This efficiency makes it particularly valuable in medicinal chemistry, where rapid access to diverse compound libraries is crucial for drug discovery efforts.

Q3: Can the tandem reductive amination-SNAr reaction be applied to synthesize more complex 6-nitro-1,2,3,4-tetrahydroquinoline derivatives?

A3: Yes, researchers have successfully extended this reaction to create this compound-4-carboxylic esters. [] These esters represent valuable intermediates for further derivatization, broadening the scope of accessible compounds for biological evaluation and potential applications in drug discovery.

Q4: How does the structure of this compound influence its reactivity?

A5: The nitro group at the 6-position plays a significant role in the molecule's reactivity. It can act as an electron-withdrawing group, influencing the electron density of the aromatic ring and making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. [, ] This property makes it a versatile building block for synthesizing a range of substituted derivatives.

Q5: What spectroscopic techniques are commonly used for the characterization of this compound and its derivatives?

A6: NMR spectroscopy (1H and 13C NMR) is indispensable for structural confirmation, providing detailed information about the position of protons and carbons within the molecule. [] Additionally, mass spectrometry can determine the molecular weight and fragmentation patterns, further confirming the compound's identity.

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